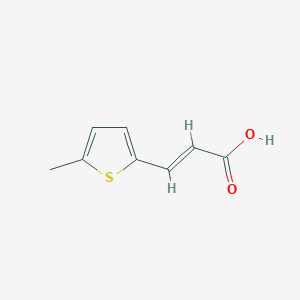

2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)-

Descripción general

Descripción

The compound "2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)-" is a member of the propenoic acid family, characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle. The (E) notation indicates that the compound has a trans configuration around the double bond.

Synthesis Analysis

The synthesis of related compounds has been explored through aldol condensation reactions between thiophenecarbaldehydes and substituted acetophenones. This method is likely applicable to the synthesis of "2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)-" as well, although the specific details are not provided in the data .

Molecular Structure Analysis

The molecular structure of compounds within this family has been studied using nuclear magnetic resonance (NMR) spectroscopy. Long-range couplings observed in the COSY spectra of these compounds allow for the elucidation of their conformation in solution . The crystal structure of a related compound, 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid, has been determined, showing hydrogen-bonded cyclic dimers and a synplanar-synplanar side-chain conformation .

Chemical Reactions Analysis

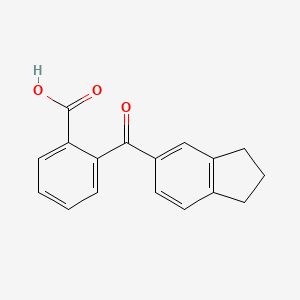

Photocyclization reactions have been performed on similar compounds, such as 2-(naphth-1-yl)-3-(thien-2-yl)propenoic acid, leading to the formation of complex polycyclic structures . These reactions typically involve the presence of iodine and air and result in a mixture of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by their conformation, which can be studied using NMR spectroscopy in various solvents. However, no conformational preferences could be identified for E-2-phenyl-3(2'-furyl)propenoic acid and its methyl ester in different solvents, suggesting that the properties of "2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)-" may also not show significant solvent-dependent conformational preferences .

Aplicaciones Científicas De Investigación

Conformational Studies : Studies have investigated the conformations of related compounds, like E-2-phenyl-3(2'-furyl)propenoic acid, in various solvents using NMR spectroscopy. These studies explore conformational preferences in solutions, crucial for understanding molecular interactions and stability (Forgó, Felfoeldi, & Pálinkó, 2005).

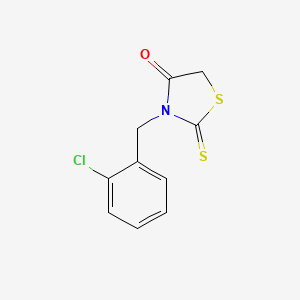

Molecular Synthesis and Reactions : The compound has been used in the synthesis of various molecular structures. For instance, methyl 3-(3,4-disubstituted 5-alkylthio/amino-2-thienyl) propenoates have been synthesized from 3-oxodithioesters and 3-oxothioamides, demonstrating the compound's utility in creating complex chemical structures (Datta, Ila, & Junjappa, 1988).

Hydrogen Bonding Studies : Investigations into the hydrogen bonding behavior of propenoic acid stereoisomers substituted with thienyl and/or phenyl groups have been conducted. These studies, using FT-IR spectroscopy and computational methods, shed light on the compound's aggregation behavior, which is vital for understanding its chemical properties (Csankó, Illés, Felfoeldi, Kiss, Sipos, & Pálinkó, 2011).

Crystal Structure Analysis : The crystal structures of related α-arylcinnamic acids and their esters have been studied, providing insights into the molecular geometry and potential applications of these compounds in various fields, including material science and drug development (Stomberg, Li, Lundquist, & Norinder, 2001).

Organizing Force in Acid Aggregates : The compound has been studied for its role as an organizing force in acid aggregates, with research focusing on identifying potential hydrogen bonding sites. This is crucial for understanding the self-assembly and molecular recognition processes in chemistry (Csankó et al., 2011).

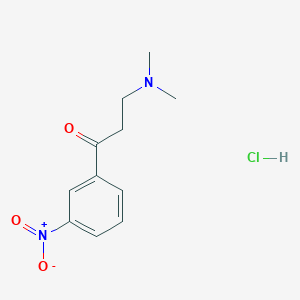

Pharmacological Potential : While avoiding specifics on drug use and dosage, it's noteworthy that structurally related compounds have been studied for their pharmacological potential, such as in the development of nonpeptide angiotensin II receptor antagonists (Keenan et al., 1993).

Propiedades

IUPAC Name |

(E)-3-(5-methylthiophen-2-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5H,1H3,(H,9,10)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOAQQYXASUJOT-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(S1)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4,5-Dimethoxy-2-(morpholine-4-sulfonyl)phenyl]acetic acid](/img/structure/B3032933.png)

acetic acid](/img/structure/B3032939.png)

![4-chloro-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol](/img/structure/B3032943.png)

![4-[1,1'-Biphenyl]-4-yl-1,2,3-thiadiazole](/img/structure/B3032953.png)